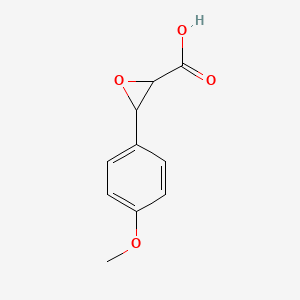

3-(4-methoxyphenyl)oxirane-2-carboxylic Acid

Description

Properties

IUPAC Name |

3-(4-methoxyphenyl)oxirane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-13-7-4-2-6(3-5-7)8-9(14-8)10(11)12/h2-5,8-9H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUHUYVNPCQYRLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2C(O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50392846 | |

| Record name | 3-(4-methoxyphenyl)oxirane-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90278-52-7 | |

| Record name | 3-(4-methoxyphenyl)oxirane-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)oxirane-2-carboxylic acid typically involves the reaction of 4-methoxyphenylacetic acid with an epoxidizing agent. One common method is the use of m-chloroperbenzoic acid (m-CPBA) as the epoxidizing agent under acidic conditions . The reaction proceeds through the formation of an intermediate epoxide, which is then converted to the desired product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)oxirane-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the oxirane ring to a diol.

Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of diols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-methoxyphenyl)oxirane-2-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)oxirane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s activity .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Electronic Comparisons

The following table summarizes key structural differences and similarities between 3-(4-methoxyphenyl)oxirane-2-carboxylic acid and analogous compounds:

Key Observations :

- In contrast, nitro-substituted analogs (e.g., 3f) exhibit electron-withdrawing effects, which may accelerate ring-opening reactions .

- Solubility : The free carboxylic acid form is expected to have higher aqueous solubility than its ester or amide derivatives due to ionization. However, esterification (e.g., methyl ester) enhances lipid membrane permeability, a critical factor in drug design .

Comparative Yields and Reaction Conditions

Key Observations :

- Acid-catalyzed rearrangements (e.g., for 3a) achieve higher yields compared to esterifications, likely due to fewer competing side reactions .

- Steric bulk in benzyloxymethyl-substituted esters (e.g., 7f) reduces yields, highlighting synthetic challenges .

HIV Integrase Inhibition

- Ester Derivatives : Compounds like 7e and 7f (IC₅₀: 2–5 µM) show moderate activity against HIV integrase, attributed to their ability to chelate metal ions in the enzyme active site .

- Carboxylic Acid vs. Ester: The free carboxylic acid form may exhibit stronger binding due to ionization but poorer cell permeability compared to esters. No direct data are available for this compound in the evidence provided.

Calpain Inhibition

- Peptidomimetic Epoxides : Compound 37 (derived from oxirane-2-carboxylic acid) demonstrates selective calpain inhibition (Ki: 0.8 nM) by mimicking peptide substrates . The methoxyphenyl group likely enhances hydrophobic interactions with the enzyme.

Biological Activity

3-(4-Methoxyphenyl)oxirane-2-carboxylic acid is a compound of growing interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and research findings.

Chemical Structure and Properties

The chemical structure of this compound features an oxirane (epoxide) ring, a methoxy group, and a carboxylic acid functional group. These components contribute to its reactivity and interaction with biological systems. The presence of the methoxy group can influence its solubility and biological activity, making it a subject of interest for further study.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in proteins and nucleic acids. This reactivity can lead to various biochemical effects, including:

- Covalent Bond Formation : The oxirane ring is highly reactive, allowing it to interact with cellular macromolecules.

- Hydrogen Bonding : The carboxylic acid group can engage in hydrogen bonding, enhancing its interaction with biological targets.

These interactions may modulate cellular pathways, influencing processes such as apoptosis, cell proliferation, and antimicrobial activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies have shown effectiveness against various bacterial strains and fungi. For instance:

- Minimum Inhibitory Concentration (MIC) values have been reported in the range of 37 to 124 μg/mL against Candida albicans .

- The compound demonstrates potential as a fungistatic agent, inhibiting fungal growth without causing cytotoxicity to human red blood cells .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Notable findings include:

- Selective cytotoxicity against several cancer cell lines, including A375 (human melanoma) with an IC50 value of approximately 5.7 μM .

- The ability to suppress proliferation in human umbilical vein endothelial cells (HUVECs), indicating potential applications in cancer therapy .

Case Studies

- Cytotoxicity Evaluation : In one study, the cytotoxic effects of various derivatives were tested against multiple cancer cell lines. This compound showed promising results, particularly against A549 (lung adenocarcinoma) and K562 (erythroleukemia) cell lines .

- Antimicrobial Testing : A systematic evaluation of the compound's antimicrobial properties demonstrated efficacy against both gram-positive and gram-negative bacteria as well as fungi. The results suggested that modifications to the methoxy group could enhance or diminish activity .

Summary of Research Findings

| Biological Activity | Tested Organisms/Cell Lines | Results |

|---|---|---|

| Antimicrobial | Candida albicans | MIC: 37-124 μg/mL |

| Anticancer | A375 (melanoma), A549 (lung) | IC50: ~5.7 μM (A375), selective cytotoxicity observed |

| Cytotoxicity | HUVECs | Proliferation inhibition at low concentrations |

Q & A

Q. How is the cytotoxicity of this compound derivatives evaluated in cancer cell lines?

- Methodological Answer : Use MTT or resazurin assays on panels of cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values. Compare selectivity via toxicity assays on non-cancerous cells (e.g., HEK-293). Epoxide reactivity often correlates with cytotoxicity, requiring controlled prodrug strategies to mitigate off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.